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Compound of Interest

Compound Name:
4-Bromobutan-1-amine

hydrobromide

Cat. No.: B105293 Get Quote

An In-Depth Technical Guide to 4-Bromobutan-1-amine hydrobromide (CAS No. 24566-81-

2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block
4-Bromobutan-1-amine hydrobromide is a key reagent in modern organic synthesis, valued

for its dual reactivity. As a hydrobromide salt, it offers enhanced stability and handling

properties compared to the free amine. This compound features a primary amine, a potent

nucleophile, and a terminal alkyl bromide, an electrophilic site, within the same four-carbon

chain. This unique arrangement makes it an indispensable building block for constructing

complex molecular architectures, particularly nitrogen-containing heterocycles and for

introducing flexible aminobutyl linkers. Its role in the synthesis of pharmaceuticals and

advanced chemical probes, including its application as a linker in Proteolysis Targeting

Chimeras (PROTACs), underscores its significance in contemporary drug discovery.

Caption: Chemical structure of 4-Bromobutan-1-amine hydrobromide.

Core Physicochemical & Safety Profile
The physical and chemical properties of a reagent are fundamental to its effective and safe use

in experimental design. 4-Bromobutan-1-amine hydrobromide is typically supplied as a
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stable, crystalline solid, which simplifies weighing and handling.

Data Presentation: Key Properties
Property Value Source(s)

CAS Number 24566-81-2

Molecular Formula C₄H₁₁Br₂N

Molecular Weight 232.95 g/mol

Appearance
White to off-white or yellow-

brown solid/crystalline powder

Melting Point 151-154 °C

Boiling Point
175.8 °C at 760 mmHg (of free

base)

Solubility Soluble in water

Purity Typically ≥96%

Safety & Handling
Proper handling is crucial due to the compound's hazardous nature. It is classified as harmful if

swallowed or inhaled and causes skin and eye irritation.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory

irritation).

Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye

protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing).

Storage: Store at room temperature or under refrigeration, in a tightly closed container,

protected from moisture, and under an inert atmosphere.
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Analytical Characterization: Ensuring Quality and
Identity
Verifying the structural integrity and purity of starting materials is a cornerstone of reproducible

research. Spectroscopic methods provide a definitive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the structure of 4-bromobutan-1-amine
hydrobromide.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of

the hydrogen atoms. In a typical spectrum (often run in D₂O), one would expect to see

distinct signals for the methylene (CH₂) groups along the butyl chain, with characteristic

chemical shifts and splitting patterns that confirm their connectivity.

¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms. The

spectrum for this compound will show four signals corresponding to the four unique carbon

atoms in the butyl chain. The carbons attached to the electronegative bromine and nitrogen

atoms will be shifted downfield.

Nucleus
Representative Chemical
Shift (ppm)

Assignment

¹H NMR ~3.45 (triplet) -CH₂Br

~2.95 (triplet) -CH₂NH₃⁺

~1.65 (multiplet) -CH₂CH₂-

¹³C NMR ~48.5 -CH₂NH₃⁺

~34.2 -CH₂Br

~25.8 -CH₂CH₂-

Note: Exact chemical shifts can vary based on the solvent and instrument used.
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Caption: Standard analytical workflow for reagent verification.

Synthetic Pathways and Chemical Reactivity
The utility of 4-bromobutan-1-amine hydrobromide stems from its predictable reactivity,

which can be directed towards either intermolecular or intramolecular pathways.

Common Synthesis Routes
The compound is typically synthesized from commercially available precursors. Two common

pathways include:

From 4-Amino-1-butanol: This involves the substitution of the hydroxyl group with a bromide,

often using reagents like hydrobromic acid (HBr).

From 4-Bromobutanol: This route involves the conversion of the terminal hydroxyl group into

a primary amine, for example, through reaction with ammonia.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b105293?utm_src=pdf-body-img
https://www.benchchem.com/product/b105293?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Amino-1-butanol
4-Bromobutan-1-amine

hydrobromide

Bromination

HBr

Click to download full resolution via product page

Caption: A common synthetic route to the target compound.

Key Applications in Synthesis
The bifunctional nature of the molecule is its greatest asset, allowing for sequential or one-pot

reactions to build complex structures.

Intermolecular N-Alkylation: The primary amine can act as a nucleophile to react with various

electrophiles. Conversely, and more commonly, the alkyl bromide end is used to alkylate

other nucleophiles (such as other primary or secondary amines), thereby introducing a 4-

aminobutyl chain. The hydrobromide salt form is particularly useful as it protects the amine

group, allowing for selective deprotonation and controlled mono-alkylation, preventing

common side reactions like over-alkylation.

Intramolecular Cyclization (Pyrrolidine Synthesis): In the presence of a base, the free amine

(deprotonated form) can act as an internal nucleophile, attacking the electrophilic carbon

attached to the bromine. This intramolecular Sₙ2 reaction results in the formation of a stable

five-membered pyrrolidine ring, a common scaffold in pharmaceuticals.

Azetidine Synthesis: Azetidines, four-membered nitrogen heterocycles, are increasingly

popular in medicinal chemistry for improving the physicochemical properties of drug

candidates. While not a direct precursor, derivatives of 4-halobutan-1-amine are critical

intermediates in multi-step syntheses of functionalized azetidines.

PROTAC Linker Synthesis: In the field of targeted protein degradation, 4-bromobutan-1-

amine serves as a fundamental aliphatic linker. It can be elaborated to connect a ligand for a

target protein to a ligand for an
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To cite this document: BenchChem. [4-Bromobutan-1-amine hydrobromide CAS number
24566-81-2]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105293#4-bromobutan-1-amine-hydrobromide-cas-
number-24566-81-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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